CB1 Receptor Binding Affinity (Ki) Comparison with AB-FUBINACA and JWH-018
MDMB-CHMINACA exhibits a CB1 receptor binding affinity (Ki) of 0.0944 nM, which is approximately 9.5-fold greater than that of AB-FUBINACA (Ki = 0.9 nM) and more than 800-fold greater than that of the prototypical synthetic cannabinoid JWH-018 (Ki = 77 nM) [1]. This exceptional binding affinity places MDMB-CHMINACA among the most potent cannabinoid agonists known.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.0944 nM |
| Comparator Or Baseline | AB-FUBINACA: 0.9 nM; JWH-018: 77 nM |
| Quantified Difference | MDMB-CHMINACA has 9.5x higher affinity than AB-FUBINACA and >800x higher than JWH-018 |
| Conditions | Radioligand binding assay using human CB1 receptor |
Why This Matters
This data confirms that MDMB-CHMINACA is not interchangeable with even closely related indazole analogs like AB-FUBINACA for quantitative binding studies or when selecting a reference standard for high-sensitivity assays.
- [1] Buchler IP et al. Indazole derivatives. WO 2009/106980, 2008. View Source
